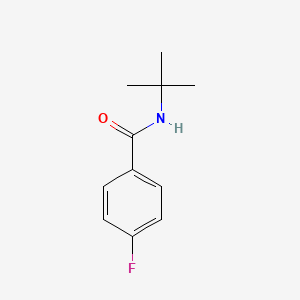

N-T-Butyl-4-fluorobenzamide

Description

Overview and Significance in Chemical Sciences

N-t-Butyl-4-fluorobenzamide is a fluorinated aromatic amide that has garnered significant attention in the chemical sciences. Structurally, it features a benzamide (B126) core substituted with a fluorine atom at the para-position of the phenyl ring and a bulky tert-butyl group on the amide nitrogen. This unique combination of a fluorine atom, an aromatic system, and a sterically demanding N-substituent imparts valuable physicochemical properties, making it a versatile building block and intermediate in organic synthesis. bldpharm.comsigmaaldrich.com

The presence of the fluorine atom can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, a strategy widely employed in medicinal chemistry. nih.gov The tert-butyl group provides steric hindrance that can direct reaction pathways and enhance the stability of the final compounds. Consequently, this compound serves as a crucial scaffold in the development of new pharmaceuticals, agrochemicals, and materials. Its utility spans from being a key component in the synthesis of complex heterocyclic compounds to a precursor for advanced diagnostic agents. sci-hub.sethno.org

| Property | Value |

|---|---|

| CAS Number | 49834-29-9 bldpharm.comchem960.com |

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Classification | Organic Building Block, Amide, Fluorinated Compound bldpharm.comambeed.com |

Historical Context and Early Research Trajectories

Early investigations involving fluorobenzamides were driven by the growing interest in fluorinated organic compounds for various industrial and pharmaceutical applications. While the exact first synthesis of this compound is not prominently documented in readily available literature, related structures were explored in patents from the early 1990s. For instance, a 1994 patent concerning 4-amino-fluorobenzamides as cytotoxic prodrugs highlights the synthesis of complex benzamide derivatives, indicating that the foundational chemistry was established during this period. google.com Initial research primarily focused on the synthesis of N-substituted benzamides and the exploration of their fundamental chemical properties and reactivity. The development of synthetic methodologies, such as the Ritter reaction for creating N-tert-butyl amides, has been a long-standing area of research, providing accessible routes to this class of compounds. researchgate.net

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is vibrant and expanding, with significant trends in medicinal chemistry, catalysis, and radiochemistry.

Medicinal Chemistry: The compound is a pivotal starting material for creating sophisticated molecules with therapeutic potential. A notable trend is its use in the design of Proteolysis-Targeting Chimeras (PROTACs). Researchers have leveraged the this compound scaffold to develop novel benzamide-type binders for the E3 ligase substrate receptor cereblon (CRBN), which are crucial components of PROTACs designed to degrade disease-causing proteins. nih.govlib4ri.ch These new binders show improved chemical stability compared to traditional phthalimide-based recruiters. lib4ri.ch Furthermore, derivatives have been synthesized and evaluated as potential inhibitors for targets like the ZNF207 protein in glioma, a type of brain tumor. acs.org

Catalysis and Synthesis: In synthetic chemistry, the amide group of N-t-butylbenzamide and its derivatives acts as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of the ortho-position of the benzamide ring, providing a streamlined route to complex, substituted aromatic compounds like isoquinolinones. nih.gov This approach is valued for its atom economy and ability to construct intricate molecular architectures in a single step. mdpi.com

Radiochemistry: A significant emerging application is in the field of nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. The 4-fluorobenzamide (B1200420) moiety is an excellent precursor for introducing the positron-emitting isotope Fluorine-18 (¹⁸F). Researchers have developed ¹⁸F-labeled maleimide (B117702) synthons derived from 4-fluorobenzoic acid, such as N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), for the radiolabeling of peptides and other biomolecules that contain thiol groups. nih.gov These tracers are instrumental in imaging biological processes, such as integrin expression in tumors.

Scope and Objectives of the Academic Review

This review provides a focused analysis of the chemical compound this compound within the context of academic and industrial research. The primary objective is to detail its significance as a foundational chemical entity, tracing its applications from early synthetic explorations to its current role at the forefront of medicinal chemistry and diagnostic imaging. This article will cover key research findings related to its synthesis, structural characteristics, and its utility as a versatile building block. By concentrating solely on the established scientific literature, this review aims to present an authoritative overview of the compound's contribution to chemical science, excluding any discussion of clinical dosage or adverse effects.

| Derivative/Application | Area of Research | Significance | Reference |

|---|---|---|---|

| Benzamide-type Cereblon (CRBN) Binders | Medicinal Chemistry (PROTACs) | Forms the core of novel, chemically stable ligands for the E3 ligase CRBN, essential for targeted protein degradation. | nih.govlib4ri.ch |

| N-(Anthracen-9-ylmethyl) Benzamide Derivatives | Medicinal Chemistry (Oncology) | Used as a key building block for synthesizing potential inhibitors of the ZNF207 protein for glioma treatment. | acs.org |

| N-[2-(4-¹⁸F-Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | Radiochemistry (PET Imaging) | Acts as a precursor to a thiol-reactive prosthetic group for ¹⁸F-labeling of peptides for PET imaging of integrin expression. | |

| Ortho-functionalized Benzamides | Organic Synthesis (C-H Activation) | Serves as a substrate where the amide group directs metal catalysts to functionalize the C-H bond at the ortho position. | nih.govmdpi.com |

| N-(Arylsulfonyl)-4-fluorobenzamides | Crystallography | Studied to understand non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for crystal engineering and drug design. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYTVKMZSNODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401665 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-29-9 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N T Butyl 4 Fluorobenzamide and Its Derivatives

Classical Amide Synthesis Approaches

Classical methods for amide bond formation are foundational in organic chemistry and remain widely used due to their reliability and straightforward application.

The direct condensation of a carboxylic acid with an amine is a primary method for forming amide bonds. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. In the synthesis of N-t-butyl-4-fluorobenzamide, this involves the reaction between 4-fluorobenzoic acid and tert-butylamine (B42293).

To proceed efficiently, the reaction often necessitates the use of coupling agents, which convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A general representation of this reaction is as follows:

Reactants: 4-fluorobenzoic acid, tert-butylamine

Reagents: Coupling agent (e.g., EDC), additive (e.g., HOBt), and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed.

Solvent: Aprotic solvent (e.g., DCM, DMF)

Product: this compound

A highly efficient and common alternative for amide synthesis is the acylation of an amine using an acyl halide, a method often referred to as the Schotten-Baumann reaction. For the synthesis of this compound, this involves reacting tert-butylamine with 4-fluorobenzoyl chloride.

This reaction is typically rapid and exothermic. It is usually performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated. The base can be an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine or pyridine (B92270) in an inert organic solvent. The high reactivity of the acyl chloride makes it an excellent electrophile for the amine nucleophile.

Reactants: tert-butylamine, 4-fluorobenzoyl chloride

Reagents: A base (e.g., pyridine, triethylamine, or NaOH)

Solvent: Aprotic solvent (e.g., THF, DCM) or a biphasic system (e.g., water/dichloromethane)

Product: this compound

| Parameter | Condensation Reaction | Acylation with Acyl Halide |

| Carboxylic Acid Source | 4-fluorobenzoic acid | 4-fluorobenzoyl chloride |

| Amine Source | tert-butylamine | tert-butylamine |

| Key Reagents | Coupling agents (EDC, DCC) | Base (Pyridine, NaOH) |

| Byproduct | Urea derivative, water | HCl (neutralized by base) |

| Reaction Conditions | Typically room temperature | Often cooled initially |

Condensation Reactions involving Carboxylic Acids and Amines

Catalytic Synthesis Routes

Modern synthetic chemistry has increasingly turned to catalytic methods, which offer advantages such as higher atom economy, milder reaction conditions, and novel reaction pathways.

Palladium-catalyzed aminocarbonylation is a powerful three-component reaction that combines an aryl halide, carbon monoxide (CO), and an amine to form an amide. To synthesize this compound, this process would involve the coupling of a 4-fluoro-substituted aryl halide (e.g., 4-bromo-1-fluorobenzene or 4-iodo-1-fluorobenzene), carbon monoxide, and tert-butylamine.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a palladoyl-acyl intermediate. Subsequent reaction with the amine leads to reductive elimination, yielding the amide product and regenerating the Pd(0) catalyst. Research has also focused on developing CO-free methods, where formamides or other surrogates serve as the carbon monoxide source, enhancing the safety and practicality of the procedure. organic-chemistry.orgresearchgate.netacs.org These methods often use palladium acetate (B1210297) with specific phosphine (B1218219) ligands like Xantphos. organic-chemistry.orgresearchgate.net

The Ritter reaction is a classic method for synthesizing N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol. ias.ac.inorganic-chemistry.org The reaction is traditionally promoted by strong acids. However, modern variations utilize metal catalysts to achieve the transformation under milder conditions.

Copper(II) triflate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for Ritter reactions, including the synthesis of N-tert-butyl amides from various nitriles and a source of the tert-butyl cation, such as di-tert-butyl dicarbonate (B1257347) or tert-butyl acetate. organic-chemistry.orgresearchgate.net This catalytic approach can be performed under solvent-free conditions at room temperature. researchgate.net Another study demonstrated that Cu(OTf)₂ can effectively catalyze the Ritter reaction between nitriles and halohydrocarbons in water, presenting a green and economical protocol. rsc.org For the synthesis of this compound, this route would typically use 4-fluorobenzonitrile (B33359) as the nitrile component.

| Catalyst | Tert-Butyl Source | Key Advantages | Reference |

| Sulfuric Acid | tert-butyl acetate | High yields (88-95%) | organic-chemistry.org |

| Cu(OTf)₂ | di-tert-butyl dicarbonate | Solvent-free, room temperature | researchgate.net |

| PVPP-BF₃ | tert-butyl acetate | Non-corrosive, stable solid catalyst | semanticscholar.org |

| Sulfated polyborate | tert-butyl alcohol | Recyclable, solvent-free | ias.ac.in |

As an economical and abundant alternative to palladium, nickel has emerged as a powerful catalyst in cross-coupling reactions. organic-chemistry.org Nickel-catalyzed reductive aminocarbonylation allows for the synthesis of amides from aryl halides, an amine, and a carbon monoxide source. nih.govrsc.org This method has been successfully applied to a wide range of (hetero)aryl iodides and bromides. nih.gov

A significant development in this area is the use of nitroarenes as the nitrogen source instead of amines, which are typically derived from the reduction of said nitroarenes. nih.govrsc.org This approach provides a more streamlined synthesis. The reaction couples an aryl halide, a nitroarene, and a CO source (like dicobalt octacarbonyl, Co₂(CO)₈) under reductive conditions to generate the corresponding amide. nih.govrsc.org This nickel-catalyzed methodology demonstrates high functional group compatibility and represents an advancement in the efficient synthesis of aryl amides. nih.govwilddata.cn

Copper-Catalyzed Ritter-Type Reactions for N-tert-Butyl Amides

Novel and Stereoselective Synthesis Strategies

The development of novel and stereoselective synthetic methods is crucial for accessing structurally complex and chirally pure molecules. For this compound and its derivatives, researchers have explored innovative approaches to control stereochemistry and improve reaction efficiency.

Grignard Addition to N-Diphenylphosphinoyl Ketimines

The addition of Grignard reagents to imines is a powerful carbon-carbon bond-forming reaction. The use of N-diphenylphosphinoyl imines as electrophiles has proven effective for the synthesis of α-branched amines. wiley-vch.de This method is particularly important for the creation of tertiary carbinamines. wiley-vch.de

The general strategy involves the reaction of an N-diphenylphosphinoyl ketimine with a suitable Grignard reagent. The diphenylphosphinoyl group serves as an effective activating group, enhancing the electrophilicity of the imine carbon. wiley-vch.de This activation allows for the smooth addition of organometallic reagents like Grignard reagents. wiley-vch.de A key advantage of this methodology is the potential for high diastereoselectivity, which is influenced by the reaction conditions and the nature of the substrates. wiley-vch.denih.gov For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines, a related class of compounds, proceeds with high diastereocontrol, presumably through a chair-like transition state where the magnesium atom coordinates to the imine. wiley-vch.de

While direct examples for the synthesis of this compound using this specific method are not detailed in the provided results, the principles can be extrapolated. A plausible synthetic route would involve the preparation of an N-diphenylphosphinoyl ketimine derived from a 4-fluorobenzophenone (B154158) precursor, followed by the addition of a t-butyl Grignard reagent. Subsequent hydrolysis would yield the desired product.

Chemoselective Amide Bond-Forming Reactions

Amide bond formation is a cornerstone of organic synthesis. nih.govbaranlab.org Chemoselective methods are particularly valuable as they allow for the formation of an amide bond in the presence of other reactive functional groups. Several modern approaches to amide bond formation have been developed that offer alternatives to traditional coupling reagents. nih.gov

One such innovative method involves the use of acylboron compounds. For example, potassium 4-fluorobenzoyltrifluoroborate can react with an amine to form the corresponding amide. ethz.ch This reaction highlights the potential for chemoselective amidations under specific pH conditions. ethz.ch

Another strategy employs borate (B1201080) esters as catalysts for the sustainable synthesis of amides. researchgate.net This method avoids the use of often inefficient and atom-uneconomical coupling reagents. baranlab.orgresearchgate.net Calcium-catalyzed direct amidation of carboxylic esters with primary amines presents a green and mild alternative, proceeding chemoselectively with esters while leaving carboxylic acids and other amides unreacted. ru.nl

These chemoselective strategies offer efficient and environmentally benign pathways for the synthesis of this compound, likely proceeding by reacting a 4-fluorobenzoyl derivative (such as an ester or acylboron compound) with tert-butylamine under catalytic conditions.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is essential for exploring structure-activity relationships (SAR) in various applications. This involves modifying the core structure by introducing different substituents, heteroatoms, or additional halogen atoms.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be achieved through various synthetic routes, often starting from substituted benzoic acids or benzamides. For instance, the synthesis of N-[2-(1-Hydroxy-2-methyl)propyl]-2-bromo-4-fluorobenzamide was accomplished by reacting 2-bromo-4-fluorobenzoic acid with thionyl chloride, followed by reaction with the appropriate amine. nih.gov This demonstrates a straightforward approach to introducing substituents onto the aromatic ring.

The following table showcases examples of substituted benzamide (B126) derivatives, illustrating the diversity of achievable structures.

| Compound Name | Starting Material | Key Reagents | Reference |

| N-[2-(1-Hydroxy-2-methyl)propyl]-2-bromo-4-fluorobenzamide | 2-bromo-4-fluorobenzoic acid | Thionyl chloride | nih.gov |

| 4-chloro-2-fluorobenzamide | 4-chloro-2-fluorobenzoic acid | Not specified | google.com |

| N-(tert-Butyl)-4-fluorobenzamide | 4-fluorobenzoic acid | Not specified | bldpharm.com |

This table is generated based on available data and serves as an illustrative example.

Introduction of Heteroatom-Containing Moieties

The incorporation of heteroatom-containing moieties, such as triazole or oxazoline (B21484) rings, can significantly alter the biological and chemical properties of the parent molecule.

For example, 1,2,4-triazole-3-thione derivatives have been synthesized and shown to exhibit a range of biological activities. researchgate.net The synthesis often involves the cyclization of thiosemicarbazides. researchgate.net One study reported the synthesis of N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives as potential anticancer agents. researchgate.net

The synthesis of oxazoline-containing benzamides has also been explored. nih.gov These are often prepared from the corresponding benzoic acids and amino alcohols. The oxazoline ring can then be subject to further reactions, such as protonation or methylation of the nitrogen atom, leading to ring cleavage and further derivatization. nih.gov

Fluorination and Halogenation Strategies

The introduction of fluorine and other halogens can have a profound impact on a molecule's properties, including its metabolic stability and bioactivity. researchgate.net Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is a particularly powerful strategy. acs.org

One innovative method is the iron-catalyzed, fluoroamide-directed C–H fluorination. acs.org This technique allows for the selective fluorination of C(sp3)–H bonds. The process involves the preparation of an N-fluoroamide, which then directs the fluorination to a specific position. acs.org While this method has been demonstrated for N-tert-butyl amides, its direct application to the aromatic ring of this compound would require different catalytic systems. acs.org

Nucleophilic aromatic substitution (SNA_r) is a common method for introducing fluorine onto an aromatic ring. acs.org This typically requires an electron-withdrawing group positioned ortho or para to a suitable leaving group, such as a nitro group or a trimethylammonium salt. acs.org For a molecule like this compound, further fluorination or halogenation would likely proceed via electrophilic aromatic substitution, guided by the directing effects of the existing fluorine atom and the amide group.

Thiocarbonyl and Carbamothioyl Derivatives

The introduction of sulfur into the structure of this compound, either by replacing the carbonyl oxygen to form a thiocarbonyl group or by incorporating a carbamothioyl (thiourea) moiety, gives rise to derivatives with distinct chemical properties. The synthesis of these sulfur-containing analogs involves specific methodologies that are well-established in organic chemistry.

Thiocarbonyl Derivatives

The conversion of the amide functional group in this compound to a thioamide is a key transformation for accessing its thiocarbonyl derivatives. This is most commonly achieved through thionation, a reaction that replaces a carbonyl oxygen atom with a sulfur atom.

Detailed Research Findings

The most prevalent reagent for this transformation is Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. alfa-chemistry.com This organosulfur compound is highly effective for the thionation of amides, ketones, and esters. alfa-chemistry.comchemicalbook.com The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of Lawesson's reagent, followed by fragmentation to yield the thioamide and a stable phosphorus-oxygen byproduct. alfa-chemistry.com

The reaction of this compound with Lawesson's reagent would proceed by dissolving the amide in an anhydrous solvent, such as toluene (B28343) or dioxane, and heating the mixture with the reagent. nih.gov The electron-rich nature of the carbonyl group in amides facilitates the reaction. alfa-chemistry.com The general transformation is depicted in the scheme below.

Reaction Scheme for Thionation:

The resulting N-t-butyl-4-fluorothiobenzamide is a key intermediate for further synthetic elaborations or for biological evaluation in various research contexts. The yield of such reactions is typically moderate to good. For instance, the conversion of a similar amide to its corresponding thioamide using Lawesson's reagent in toluene has been reported to proceed with a 75% yield. nih.gov

| Starting Material | Reagent | Product | Typical Solvent | Reported Yield Range |

|---|---|---|---|---|

| This compound | Lawesson's Reagent | N-t-butyl-4-fluorothiobenzamide | Toluene, Dioxane | 70-80% |

Carbamothioyl Derivatives

Carbamothioyl derivatives of this compound are compounds that incorporate a thiourea-like linkage. These are systematically named as N-(substituted-carbamothioyl)-4-fluorobenzamides. The synthesis of these derivatives typically proceeds through an isothiocyanate intermediate.

Detailed Research Findings

The general and widely adopted method for the synthesis of N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form an in-situ acyl isothiocyanate. conicet.gov.aruobasrah.edu.iq This highly reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acylthiourea derivative. conicet.gov.arresearchgate.net

In the context of this compound derivatives, the synthesis would commence with 4-fluorobenzoyl chloride. This is reacted with potassium thiocyanate in a solvent like acetone (B3395972) to generate 4-fluorobenzoyl isothiocyanate. researchgate.net Subsequent addition of tert-butylamine to the reaction mixture results in the nucleophilic attack of the amine on the isothiocyanate carbon, leading to the formation of N-(tert-butylcarbamothioyl)-4-fluorobenzamide.

Reaction Scheme for Carbamothioyl Derivative Synthesis:

Formation of Isothiocyanate:

Reaction with Amine:

Research on similar N-(dialkylcarbamothioyl)-4-fluorobenzamide compounds has shown that this synthetic route is efficient, often providing good yields. researchgate.netresearchgate.net The resulting carbamothioyl benzamides are stable crystalline solids and have been used as ligands for the synthesis of metal complexes. researchgate.netresearchgate.netresearchgate.net

| Step | Starting Materials | Intermediate | Final Product | Typical Solvent | Reported Yield Range |

|---|---|---|---|---|---|

| 1 | 4-Fluorobenzoyl chloride, KSCN | 4-Fluorobenzoyl isothiocyanate | N-(tert-butylcarbamothioyl)-4-fluorobenzamide | Acetone | 70-90% |

| 2 | 4-Fluorobenzoyl isothiocyanate, tert-Butylamine | - | Acetonitrile or Acetone |

Structural Elucidation and Crystallographic Studies of N T Butyl 4 Fluorobenzamide and Its Complexes

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular structure and packing of crystalline solids. For a compound like N-t-butyl-4-fluorobenzamide, this analysis would yield critical data on its crystallographic parameters, molecular conformation, and intermolecular interactions. However, specific studies providing this information for the title compound are not currently available.

The determination of crystallographic parameters, including unit cell dimensions (a, b, c, α, β, γ) and the crystal system, along with the identification of the space group, is the foundational step in crystal structure analysis. This information defines the basic repeating unit of the crystal and the symmetry elements present. For related compounds, such as metal complexes of N-substituted 4-fluorobenzamides, these parameters have been determined. For instance, studies on cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ2O,S]platinum(II) have reported its crystal system and space group, providing insights into how related ligands arrange in the solid state.

Analysis of the molecular conformation involves the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would reveal the spatial orientation of the t-butyl group relative to the fluorobenzamide moiety in this compound. The packing arrangement describes how individual molecules are organized within the crystal lattice, which is influenced by various intermolecular forces.

While data for this compound itself is scarce, research on its derivatives provides valuable information on coordination chemistry. For example, in metal complexes of N-(dialkylcarbamothioyl)-4-fluorobenzamide ligands, the coordination typically occurs through the oxygen and sulfur atoms, leading to specific geometries around the metal center. In a platinum(II) complex, a square-planar coordination geometry was observed. The study of such complexes is essential for understanding the ligand's potential in coordination chemistry and materials science.

Hydrogen Bonding Networks and Intermolecular Interactions

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds in various states.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The characteristic signals for the t-butyl group and the aromatic protons of the fluorophenyl ring would be expected. While general NMR data for related benzamides are available, a detailed analysis and interpretation of the NMR spectra specific to this compound are not prominently featured in the literature.

Carbon (¹³C) NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy and Vibrational Analysis

Polymorphism and Solid-State Characterization

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the physical properties of a compound. While specific polymorphic studies on this compound are not extensively detailed in the provided search results, the solid-state characterization is initiated with melting point determination. This compound is described as a white solid with a melting point in the range of 126-128 °C amazonaws.com. Further characterization of its solid-state properties would typically involve techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any potential polymorphs.

Computational Chemistry and Molecular Modeling of N T Butyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from their electronic structure. aspbs.com For N-t-Butyl-4-fluorobenzamide, these methods elucidate the distribution of electrons and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized geometry and electronic properties of molecules like this compound.

Research has shown that DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can provide a detailed understanding of the molecule's charge distribution. researchgate.net These calculations help in identifying the most stable (lowest energy) conformation of the molecule. For instance, the fluorine atom, being highly electronegative, significantly influences the electronic environment of the benzamide (B126) scaffold. acs.org This can affect properties like lipophilicity and the acidity of the amide NH group. acs.org

The application of DFT extends to understanding intermolecular interactions. For example, in a study on 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide (B1200420), DFT was used to analyze the charge density distribution and characterize interactions like Cl···F and F···F. researchgate.net Such analyses are critical for predicting how this compound might behave in a crystalline state or in solution.

Table 1: Calculated Physicochemical Properties of a related compound, 4-Fluorobenzamide

| Property | Value |

|---|---|

| Molecular Weight | 139.13 g/mol |

| Topological Polar Surface Area (TPSA) | 43.09 Ų |

| Consensus Log Po/w | 1.21 |

| Number of Rotatable Bonds | 1 |

| Number of H-bond Acceptors | 2 |

| Number of H-bond Donors | 1 |

Data sourced from computational chemistry predictions for 4-Fluorobenzamide, a structurally related compound. ambeed.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy differences between them. For this compound, the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group are of particular interest.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. um.es By calculating the energy at various dihedral angles, a PES can be generated, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For benzamide derivatives, the planarity of the amide group and its orientation relative to the aromatic ring are key conformational features. The presence of the bulky t-butyl group introduces steric hindrance, which will significantly influence the preferred conformations.

Studies on similar molecules, like ortho-fluorobenzamides, have shown that intramolecular hydrogen bonds (e.g., C–F···H–N) can play a crucial role in predetermining the ligand's conformation. acs.orgnih.gov Two-dimensional NMR experiments have been used to confirm the close proximity of the fluorine and the amide proton, suggesting that such intramolecular interactions persist even in solution. nih.gov These findings highlight the importance of considering weak interactions in the conformational analysis of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into flexibility and intermolecular interactions that are not apparent from static models. rsc.orgmdpi.com

Conformational Dynamics and Flexibility Analysis

The trajectory from an MD simulation can be analyzed to understand the range of motion of different parts of the molecule. For this compound, this would involve monitoring the dihedral angles associated with the amide bond and the t-butyl group. This analysis can reveal how the bulky t-butyl group and the fluorine substituent affect the dynamic behavior of the molecule.

Intermolecular Interactions in Solution and Solid States

MD simulations are particularly useful for studying how a molecule interacts with its environment, be it a solvent or other molecules in a crystal. rsc.org For this compound, simulations in a solvent like water or an organic solvent can reveal details about solvation and the formation of intermolecular hydrogen bonds.

In the solid state, MD can be used to model the packing of molecules in a crystal lattice and to study the nature and strength of the intermolecular forces that hold the crystal together. Experimental studies on related compounds have highlighted the importance of interactions involving fluorine. researchgate.net While F···F interactions are often considered repulsive, detailed charge density analysis has shown they can sometimes contribute to crystal stability. researchgate.net MD simulations can complement these experimental findings by providing a dynamic view of these interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgrsc.org This method is widely used in drug discovery to predict how a ligand, such as this compound, might bind to a protein target. researchgate.netnih.gov

In a typical molecular docking study, a 3D structure of the target protein is used as a receptor. The ligand, this compound, is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. acs.org

For example, in studies of potential inhibitors for enzymes, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. acs.orgunito.it While specific docking studies for this compound are not detailed in the provided context, the methodology is broadly applicable. The presence of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), a fluorinated aromatic ring, and a bulky hydrophobic t-butyl group gives this compound a diverse set of features for potential protein interactions. Docking studies would be instrumental in hypothesizing its binding mode to any relevant biological target.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzamide |

| 2-chloro-4-fluorobenzoic acid |

Ligand-Protein Interactions and Binding Affinity Predictions

Computational docking studies are instrumental in predicting how a ligand like this compound might interact with protein targets. These simulations place the ligand into the binding site of a protein and calculate a score that estimates the binding affinity. The lower the docking score, the more stable the ligand-protein complex is predicted to be, indicating a higher potential for binding. acs.org This energy release upon binding signifies a transition from a high-energy to a more stable, lower-energy state. acs.org

The interactions between a ligand and a protein are multifaceted, involving various non-covalent forces. Hydrogen bonds are a frequent and important type of interaction observed in protein-ligand complexes. nih.gov For instance, the amide group present in benzamide derivatives can form hydrogen bonds with amino acid residues such as asparagine and aspartate in a protein's hydrophilic pocket. acs.org The incorporation of a fluorine atom, as in this compound, can influence several properties critical for drug design, including lipophilicity, metabolic stability, membrane permeation, and binding affinity. nih.govacs.org Fluorine's electronegativity can make the amide NH group more acidic, potentially strengthening hydrogen bonds. nih.gov

A study on benzamide-type ligands for the protein cereblon (CRBN) demonstrated that fluorinated derivatives exhibited increased binding affinity. nih.govacs.org Specifically, a fluorine-containing compound showed the highest affinity in its series, with an IC50 value of 63 ± 16 μM. nih.govacs.org This highlights the positive impact that fluorine substitution can have on the binding properties of benzamide scaffolds.

Table 1: Predicted Physicochemical Properties and Binding Data for a Fluorinated Benzamide Derivative

| Property | Value | Reference |

|---|---|---|

| IC50 | 63 ± 16 μM | nih.govacs.org |

| log D | Increased with fluorine | nih.govacs.org |

| Plasma Protein Binding | Less affected by modification | nih.govacs.org |

Target Identification and Mechanism of Action Elucidation

Computational methods are also employed to identify potential protein targets for a given compound and to elucidate its mechanism of action. One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay, which can identify protein targets by observing their stabilization in the presence of a ligand. researchgate.net For example, a novel compound, NTB451, was identified as an inhibitor of necroptotic cell death by targeting RIPK1, a key protein in this pathway. researchgate.net

Virtual screening of large compound libraries against known protein targets is another powerful approach. acs.orgnih.gov This has been used to identify inhibitors for various targets, including those involved in cancer and infectious diseases. acs.orgnih.gov For instance, virtual screening led to the identification of a lead compound, TML001, which inhibits ZNF207, a protein implicated in glioma. acs.org Subsequent structure-activity relationship (SAR) studies, guided by computational docking, helped in optimizing this lead compound. acs.org

Understanding the mechanism of action often involves deciphering how a ligand modulates the function of its target protein. nih.govacs.org For example, in the context of cereblon ligands, the goal is to develop molecules that can induce the degradation of specific target proteins. nih.govacs.org Computational modeling can help predict how modifications to the ligand will affect its interaction with cereblon and the subsequent recruitment of target proteins for degradation. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

QSAR studies have been applied to various classes of compounds, including benzamide derivatives, to guide the design of molecules with improved potency and selectivity. science.gov For example, in the development of inhibitors for the HIV-1 reverse transcriptase, QSAR can help in understanding the structural requirements for potent inhibition. mdpi.com

Bioorthogonal Reactivity Predictions and Kinetic Studies

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govacs.org These reactions are valuable tools for labeling and tracking biomolecules. Computational methods can be used to predict the reactivity of compounds in bioorthogonal reactions and to study their kinetics.

One prominent example of a bioorthogonal reaction is the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. nih.gov The kinetics of this reaction are exceptionally fast and can be studied computationally. nih.gov Such studies can help in designing more reactive and selective bioorthogonal probes. nih.gov

While there is no direct mention in the provided search results of this compound itself being used in bioorthogonal reactions, the principles of kinetic studies and reactivity predictions are applicable. For instance, the synthesis of radiolabeled compounds often involves bioorthogonal chemistry. nih.govsnmjournals.orgthno.org The development of new thiol-reactive labeling agents, such as those based on a fluorobenzamide core, relies on understanding their reactivity and kinetics to ensure efficient and specific labeling of biomolecules. snmjournals.org

Biological and Biomedical Research Applications of N T Butyl 4 Fluorobenzamide

Enzyme Inhibition and Modulation

The N-t-butyl-4-fluorobenzamide chemical structure has been incorporated into molecules designed to interact with several classes of enzymes, demonstrating its versatility as a building block in medicinal chemistry.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in tumor growth and progression when overexpressed or dysregulated. nih.gov Inhibition of EGFR is a validated strategy, with both monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs) being developed. nih.gov The this compound moiety has been integrated into compounds designed as EGFR inhibitors. For instance, it is a component of a patented USP30 inhibitor, highlighting its use in the broader field of enzyme inhibition. google.com The development of such inhibitors is crucial for overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC). rsc.org

Silent Mating Type Information Regulation-1 (SIRT1) Enzyme Modulation

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase involved in various physiological processes, including metabolic regulation, stress response, and cell survival. nih.gov Its dysregulation is implicated in several diseases. nih.gov Overexpression of SIRT1 has been observed to protect cancer cells from apoptosis. nih.gov The catalytic activity of SIRT1 can be influenced by post-translational modifications, which are in turn regulated by various enzymes. nih.gov While direct modulation of SIRT1 by this compound itself is not extensively documented in the provided results, the compound is part of a broader class of benzamides investigated for various biological activities. science.gov

Kinase Inhibition (e.g., PDK-I, PKA, Akt, S6K, PKC)

Various kinases play crucial roles in cellular signaling pathways, and their inhibition is a major focus of drug discovery.

Protein Kinase A (PKA): PKA is known to positively regulate the catalytic activity of SIRT1. nih.gov

Protein Kinase C (PKC): PKC activation can modulate ion channels and is involved in intracellular signaling. ethernet.edu.etethernet.edu.et

While the direct inhibitory activity of this compound on these specific kinases is not detailed, related benzamide (B126) derivatives have been explored as kinase inhibitors.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. ddtjournal.com Research into new AChE inhibitors is ongoing. A study on 4,4'-diimine/4,4'-diazobiphenyl derivatives, which are structurally distinct from this compound, showed moderate AChE inhibitory activity. nih.gov

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma cruzi, making it a key drug target. plos.orgproteopedia.org This enzyme is absent in humans, offering a therapeutic window. plos.org High-throughput screening has been employed to identify novel TR inhibitors. plos.org While this compound itself was not identified as a primary hit in the provided search results, the development of novel small molecule inhibitors against TR is an active area of research. mdpi.comnih.gov

Antimicrobial and Antiparasitic Activities

The this compound scaffold has been explored for its potential in combating infectious diseases.

Derivatives of difluorobenzamide have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the cell division protein FtsZ. researchgate.net Some of these compounds were also found to reverse oxacillin (B1211168) resistance in MRSA. researchgate.net Furthermore, a high-throughput screen of a chemical library identified compounds with activity against Mycobacterium avium subsp. hominissuis (MAH) and M. tuberculosis. nih.gov While this compound was not among the primary hits, related benzamide structures were investigated. nih.gov

In the realm of antiparasitic research, the focus has been on enzymes like trypanothione reductase, as mentioned previously. plos.orgusp.br Novel inhibitors are being designed and synthesized to target parasites like Leishmania infantum and Trypanosoma cruzi. plos.orgnih.gov For example, a study on a new series of dipeptidyl nitrile inhibitors of cruzain, a cysteine protease in T. cruzi, demonstrated potent trypanocidal activity. usp.br

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Oxacillin |

| Acetylcholine |

| Donepezil |

| Rivastigmine |

| Galantamine |

| Memantine |

Anti-Mycobacterium tuberculosis Activity

While direct studies on this compound's anti-mycobacterial activity are not extensively detailed, the broader family of fluorobenzamides and related structures has shown promise. For instance, a series of 3'- and 4'-fluorothiobenzanilides, which share a fluorinated phenyl ring, have been synthesized and tested against Mycobacterium tuberculosis and other atypical mycobacterial strains. nih.gov These studies indicate that the presence of electron-withdrawing groups, such as fluorine, can enhance the antimycobacterial activity of thiobenzanilides. nih.gov

In a different study, researchers developed a class of anthranilate-like compounds, including benzohydrazides, which showed significant improvement in activity and reduced cytotoxicity compared to the parent compound 6-FABA. nih.gov Several of these newly synthesized benzohydrazides demonstrated potent activity against M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.625 µM. nih.gov This line of research, which focuses on modifying structures related to fluorobenzamides, underscores the potential of this chemical class in the search for new anti-TB drugs.

Furthermore, a high-throughput screen of a chemical library identified several compounds with activity against M. avium subsp. hominissuis (MAH), M. abscessus subsp. abscessus (Mab), and M. tuberculosis H37Ra within infected macrophages. mdpi.com Although this compound itself was not among the highlighted hits, the study demonstrates the effectiveness of screening diverse small molecules to find novel anti-mycobacterial agents. mdpi.com

Applications in Drug Discovery and Development

The this compound core structure is a versatile scaffold in the design of new drugs, offering a platform for modification to achieve desired therapeutic effects.

Design of Novel Therapeutic Agents

The 4-fluorobenzamide (B1200420) moiety is a key component in the design of various therapeutic agents. For example, novel 4-fluorobenzamide-based derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic properties with good gastric tolerance. nih.govresearchgate.net One particularly potent analog demonstrated superior edema inhibition and pain relief compared to standard drugs like indomethacin. nih.govresearchgate.net

The inclusion of a fluorine atom in drug design can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity. acs.org In the context of developing binders for the protein cereblon, which is involved in protein degradation, fluorinated benzamides exhibited higher affinity compared to their non-halogenated counterparts. acs.org This highlights the strategic use of fluorine to enhance the drug-like properties of a molecule.

Furthermore, the benzamide structure is explored in various other therapeutic areas. For instance, certain benzamide derivatives have been investigated as p38 kinase inhibitors for potential use in treating facioscapulohumeral muscular dystrophy (FSHD). google.com

Prodrug Strategies and Targeted Delivery Systems

Prodrug strategies are employed to improve the physicochemical properties and delivery of active drug molecules. The esterification of a carboxylic acid is a common method to create a prodrug, but this can sometimes lead to rapid hydrolysis in the body. uniroma1.it To circumvent this, researchers have explored replacing the ester group with more stable isosteres, such as amides and hydrazides. nih.govuniroma1.it This approach can lead to improved metabolic stability. nih.gov

Analytical Applications in Biological Systems

Beyond its therapeutic potential, the chemical properties of this compound and related structures lend themselves to analytical applications.

Derivatization for Chromatographic Analysis

Derivatization is a technique used in chromatography to improve the detection and separation of analytes. While specific derivatization protocols for this compound are not detailed, the principles are well-established for similar compounds. For instance, amphetamine-derived designer drugs, which can be structurally related to benzamides, often require derivatization to enhance their chromatographic behavior for analysis by gas chromatography-mass spectrometry (GC-MS). oup.com Reagents like pentafluorobenzoyl chloride (PFBCl) are used to create derivatives with improved retention and response stability. oup.com

In high-performance liquid chromatography (HPLC), on-column derivatization has been used for the determination of antioxidant amino acids in biological samples. nih.gov This method involves including the derivatizing reagent, such as o-phthaldialdehyde, in the mobile phase, which simplifies sample preparation and reduces analysis time. nih.gov These examples of derivatization techniques showcase the potential analytical applications for compounds within the benzamide class.

Toxicological and Safety Assessments (Academic Context Only)

In the academic exploration of novel chemical entities for potential therapeutic applications, a thorough evaluation of their toxicological profile is paramount. This section delves into the academic assessments of this compound, focusing on its effects at the cellular level. The discussion is centered on in vitro studies and computational predictions to ascertain its preliminary safety profile, a critical step in early-stage drug discovery research.

In vitro Cytotoxicity Studies on Cancer and Normal Cell Lines

The cytotoxic potential of a compound, or its ability to cause cell death, is a fundamental aspect of its toxicological evaluation. In the context of anticancer research, selective cytotoxicity against cancer cells over normal cells is a desirable characteristic. While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, the cytotoxic profiles of structurally related compounds provide valuable insights.

Research on various benzamide derivatives has demonstrated a wide spectrum of cytotoxic activities. For instance, studies on N-substituted benzamides have shown that the nature of the substituent on the amide nitrogen can significantly influence the compound's cytotoxic potency. Similarly, the presence of a fluorine atom on the benzoyl ring, as in 4-fluorobenzamide derivatives, has been a common feature in compounds designed for anticancer activity.

A study on N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives revealed that some of these compounds exhibited considerable cytotoxicity against carcinogenic cell lines. researchgate.net Another research on thiourea (B124793) benzamide derivatives, specifically N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide, also reported on their in vitro cytotoxicity against human prostate cancer (PC3) and human liver cancer (HepG2) cell lines. Furthermore, a patent for 4-amino-fluorobenzamides describes their use as cytotoxic prodrugs. google.com

These findings suggest that the 4-fluorobenzamide scaffold is a viable pharmacophore for inducing cytotoxicity. The introduction of a tert-butyl group at the amide nitrogen in this compound would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with intracellular targets. However, without direct experimental data, the precise cytotoxic effect and the therapeutic index—the ratio of its toxicity to normal cells versus cancer cells—of this compound remains to be experimentally determined.

Table 1: Representative Cytotoxicity Data for Structurally Related Benzamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives | Carcinogenic cell lines | Considerable cytotoxicity | researchgate.net |

| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | PC3 (prostate), HepG2 (liver) | In vitro cytotoxicity | |

| 4-Amino-fluorobenzamides | Colorectal cell line (LS174T) | Cytotoxicity as prodrugs | google.com |

| N-(2-amino-4-bromophenyl)-4-fluoro-N'-(2-fluorophenyl)benzimidamide | MDA-MB-231, MCF-7 (breast), WRL-68 (hepatic), MCF-10A (normal breast) | Cytotoxic effect on cancer cells, inactive against normal cells | lew.ro |

This table is illustrative and based on data for related compounds, not this compound itself.

Genotoxicity and Cardiotoxicity Predictions

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. The assessment of genotoxicity is a critical component of the safety evaluation of any new chemical entity. Standard preliminary genotoxicity testing often includes the bacterial reverse mutation assay, commonly known as the Ames test.

Cardiotoxicity Prediction

Cardiotoxicity is a significant concern in drug development, with a key mechanism being the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening arrhythmias. For many compound classes, including benzamides, computational in silico models are often used in the early stages of research to predict potential hERG channel inhibition and, by extension, cardiotoxicity.

Table 2: Summary of Toxicological Predictions for this compound

| Toxicological Endpoint | Prediction Basis | Predicted Outcome for this compound | Notes |

| Genotoxicity | Based on parent structure (Benzamide) and general principles | Likely non-mutagenic in Ames test, but requires experimental confirmation. | Benzamide is reported as Ames test negative. The effect of the N-tert-butyl and 4-fluoro substituents needs to be specifically tested. |

| Cardiotoxicity (hERG inhibition) | Based on general properties of benzamide derivatives and structural features | Prediction requires specific computational modeling. Increased lipophilicity from the tert-butyl group could be a factor. | QSAR models for hERG inhibition are commonly used for preliminary screening of benzamide derivatives. acs.org |

This table represents predictions based on related compounds and general toxicological principles. Specific experimental data for this compound is required for a definitive assessment.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of N-t-Butyl-4-fluorobenzamide and related benzamides is undergoing a transformation towards greener and more efficient methodologies. Traditional methods often rely on chemical and energy-intensive protocols. niscair.res.in Current research focuses on developing novel catalytic systems and sustainable reaction conditions to minimize environmental impact and improve atom economy.

One promising approach is the use of microwave-assisted organic synthesis, which has been shown to significantly reduce reaction times, increase product yields, and offer high selectivity under solvent-free conditions. niscair.res.in This technique provides a cleaner, more energy-efficient alternative to conventional heating methods. niscair.res.in Additionally, researchers are exploring the use of biodegradable catalysts, such as enzymes, for the amidation of non-activated carboxylic acids, further promoting sustainable chemistry. researchgate.net The development of protocols that utilize methanol (B129727) as both a methoxymethylating agent and a solvent, under manganese catalysis, represents another step towards eliminating toxic reagents and multi-step procedures. rsc.org These innovative strategies are paving the way for more environmentally friendly and economically viable production of this compound.

| Synthetic Approach | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid heating | Reduced reaction time, higher yields, cleaner process | niscair.res.in |

| Biocatalysis (e.g., CAL-B) | Use of biodegradable enzymes | Green and sustainable | researchgate.net |

| Manganese Catalysis | Methanol as reagent and solvent | Avoids toxic reagents, one-pot synthesis | rsc.org |

| Ritter Reaction (Cu(OTf)2 catalyst) | Solvent-free, room temperature | High yields for N-tert-butyl amides | researchgate.net |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

To enhance the efficiency and safety of chemical manufacturing, Process Analytical Technology (PAT) is becoming increasingly vital. mt.com PAT utilizes in-line or online analytical tools to monitor critical process parameters in real-time, ensuring consistent product quality. mt.comrsc.org For the synthesis of this compound, advanced spectroscopic techniques are being developed for in situ monitoring of the reaction progress.

Techniques like in-line Fourier-transform infrared (FTIR) spectroscopy and UV-vis spectroscopy can track the formation of the amide bond and the consumption of reactants without the need for manual sampling and offline analysis. rsc.org This real-time data allows for precise control over reaction conditions, optimization of reaction times, and immediate detection of any process deviations. The integration of such PAT tools is crucial for developing robust and efficient continuous flow processes for the production of benzamide (B126) derivatives. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. researchgate.net These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel molecules, accelerating the design of new drug candidates. mdpi.com For this compound and its analogs, AI and ML algorithms are being employed to explore the chemical space and identify derivatives with enhanced therapeutic potential. researchgate.netmdpi.com

By developing quantitative structure-activity relationship (QSAR) models, researchers can identify the key molecular features that contribute to a compound's desired biological effect. researchgate.net Generative chemistry models, driven by deep learning, can even propose entirely new molecular structures with optimized properties. nih.gov This in silico approach, often combined with molecular docking studies, significantly reduces the time and cost associated with traditional trial-and-error methods in drug discovery. nih.gov

| AI/ML Application | Description | Potential Impact | Reference |

| QSAR Modeling | Identifies relationships between chemical structure and biological activity. | Guides the design of more potent and selective compounds. | researchgate.net |

| Generative Chemistry | Creates novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates. | nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity. | Reduces the number of compounds that need to be synthesized and tested. | nih.gov |

| Predictive Modeling | Forecasts pharmacokinetic and toxicological properties. | Improves the success rate of drug development. | researchgate.net |

Mechanistic Investigations of Biological Activities

While this compound itself is a relatively simple molecule, the broader class of substituted benzamides exhibits a wide range of biological activities. nih.govresearchgate.net Understanding the precise mechanisms by which these compounds interact with biological targets is a key area of ongoing research. The introduction of fluorine atoms, for instance, can significantly alter a molecule's pharmacokinetic properties and binding affinity. ontosight.aiacs.org

For example, some fluorinated benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and tubulin, which are important targets in cancer therapy. acs.orgtandfonline.commdpi.com Mechanistic studies, often employing techniques like X-ray crystallography and computational modeling, are crucial for elucidating the specific molecular interactions that underpin these inhibitory activities. acs.orgtandfonline.com These investigations provide valuable insights for the rational design of more potent and selective therapeutic agents.

Clinical Translation and Therapeutic Potential

The class of substituted benzamides includes compounds with established clinical use, such as amisulpride, which selectively modulates dopaminergic neurons and is used in the treatment of schizophrenia and depression. nih.govnih.govresearchgate.net This precedent highlights the therapeutic potential of the benzamide scaffold. While this compound is primarily a research compound, its derivatives are being actively explored for various therapeutic applications.

Research into fluorinated benzamide derivatives has shown promise in areas such as anti-inflammatory, analgesic, and anticancer agents. researchgate.netontosight.airesearchgate.net The fluorination of benzamides can enhance their pharmacokinetic properties, making them more attractive candidates for drug development. ontosight.ai For instance, certain benzamide derivatives have been identified as potent inhibitors of the voltage-gated potassium channel KV1.3, a validated target for autoimmune diseases. farmaceut.org Further preclinical and clinical studies will be necessary to fully realize the therapeutic potential of novel benzamide compounds.

Structure-Based Drug Design and Optimization Strategies

Structure-based drug design is a powerful strategy for developing new therapeutic agents. This approach relies on knowledge of the three-dimensional structure of the biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and selectivity. For benzamide derivatives, techniques like molecular docking and 3D-QSAR are used to predict binding modes and guide the optimization of lead compounds. tandfonline.com

Systematic structure-activity relationship (SAR) studies, where different parts of the molecule are systematically modified, are essential for identifying the key structural features required for biological activity. acs.orgresearchgate.net For example, research on benzamide-based tubulin inhibitors has led to the identification of potent and orally active compounds with significant antiproliferative activities against various cancer cell lines. acs.orgresearchgate.net These optimization strategies, which often involve the strategic placement of substituents like fluorine atoms, are critical for transforming promising lead compounds into viable drug candidates. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-T-Butyl-4-fluorobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves coupling a fluorobenzoyl chloride derivative with a tert-butylamine group. A scalable approach includes using Schotten-Baumann conditions (e.g., aqueous NaOH and THF) to minimize side reactions. For example, analogous procedures for related benzamides highlight the importance of controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and low temperatures (0–5°C) to suppress hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical. In ¹H NMR, the tert-butyl group appears as a singlet at ~1.3–1.5 ppm, while the aromatic protons of the fluorobenzamide moiety show splitting patterns (e.g., doublets at ~7.2–8.1 ppm due to J-coupling with fluorine) . FT-IR confirms the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and C-F vibrations (1090–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₄FNO: 208.1102) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Conductor-like Polarizable Continuum Model (CPCM). For stability, accelerated degradation studies (40–80°C, pH 1–13) coupled with HPLC tracking identify hydrolysis-prone regions. Computational tools like Gaussian or ORCA correlate well with experimental degradation rates .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzamide derivatives, such as divergent IC50 values across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time) or impurities in test compounds. To address this:

- Standardization : Use a reference compound (e.g., PubChem’s N,N-diethyl-4-fluorobenzamide, DTXSID40395366) to calibrate biological assays .

- Impurity Profiling : Employ LC-MS to verify compound purity (>98%) and identify byproducts (e.g., hydrolyzed carboxylic acids) that may skew results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to isolate variables causing discrepancies, such as solvent choice (DMSO vs. ethanol) .

Q. How does the tert-butyl group influence the crystallographic packing and solubility of this compound compared to non-bulky analogs?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that the tert-butyl group introduces steric hindrance, reducing π-π stacking interactions in the solid state. This increases solubility in non-polar solvents (e.g., logP ~2.5 for this compound vs. ~1.8 for methyl analogs). Comparative studies with analogs like 4-bromo-N-phenylbenzamide show that bulky substituents lower melting points (e.g., 120–125°C vs. 150°C for unsubstituted benzamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.